molecular formula C19H21NO4 B12295015 DL-Govadine

DL-Govadine

Cat. No.: B12295015
M. Wt: 327.4 g/mol
InChI Key: FQPSOJRHFJUUMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DL-Govadine is a compound belonging to the class of tetrahydroprotoberberines, which are derived from traditional Chinese medicine. This compound has garnered attention due to its potential antipsychotic and cognitive-enhancing properties. This compound exhibits high affinity for dopamine and noradrenaline receptors, making it a promising candidate for treating symptoms of schizophrenia and other cognitive disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions

DL-Govadine can be synthesized through a series of chemical reactions involving the reduction of protoberberine alkaloids. The synthetic route typically involves the use of reagents such as sodium borohydride or lithium aluminum hydride for the reduction process. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the desired stereochemistry of the product .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

DL-Govadine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized and reduced derivatives of this compound, as well as substituted tetrahydroprotoberberine compounds. These products can exhibit different pharmacological properties and are often studied for their potential therapeutic applications .

Scientific Research Applications

    Chemistry: Used as a model compound for studying the reactivity and synthesis of tetrahydroprotoberberines.

    Biology: Investigated for its effects on neurotransmitter systems and its potential as a cognitive enhancer.

    Medicine: Explored as a potential treatment for schizophrenia and other cognitive disorders due to its high affinity for dopamine and noradrenaline receptors.

Mechanism of Action

DL-Govadine exerts its effects primarily through its interaction with dopamine and noradrenaline receptors. It acts as a dopamine D2 receptor antagonist, which helps in reducing psychotic symptoms. Additionally, this compound increases dopamine efflux in the prefrontal cortex and nucleus accumbens, contributing to its cognitive-enhancing properties. The compound also affects other neurotransmitter systems, which may play a role in its overall pharmacological profile .

Comparison with Similar Compounds

DL-Govadine is unique in its dual action as both an antipsychotic and cognitive enhancer. Similar compounds include:

This compound stands out due to its balanced profile, offering both antipsychotic and cognitive benefits, making it a promising candidate for further research and development in the field of neuropsychopharmacology.

Properties

Molecular Formula

C19H21NO4

Molecular Weight

327.4 g/mol

IUPAC Name

3,11-dimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline-2,10-diol

InChI

InChI=1S/C19H21NO4/c1-23-18-7-11-3-4-20-10-13-6-16(21)19(24-2)8-12(13)5-15(20)14(11)9-17(18)22/h6-9,15,21-22H,3-5,10H2,1-2H3

InChI Key

FQPSOJRHFJUUMC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C3CC4=CC(=C(C=C4CN3CCC2=C1)O)OC)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.